(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate
Description
(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group and a 3-nitropyridinyl ether substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₄H₁₉N₃O₅, with a molecular weight of 309.32 g/mol . The (S)-configuration at the pyrrolidine ring confers stereochemical specificity, making it relevant in asymmetric synthesis and drug development, particularly for targeting enzymes or receptors sensitive to chirality.
Properties
IUPAC Name |
tert-butyl (3S)-3-(3-nitropyridin-2-yl)oxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-14(2,3)22-13(18)16-8-6-10(9-16)21-12-11(17(19)20)5-4-7-15-12/h4-5,7,10H,6,8-9H2,1-3H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFLNSWDDBREJL-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201120659 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286207-41-7 | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-[(3-nitro-2-pyridinyl)oxy]-, 1,1-dimethylethyl ester, (3S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201120659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine, tert-butyl chloroformate, and 3-nitropyridine-2-ol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Purification: The product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
In an industrial setting, the production of (S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate may involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: m-Chloroperbenzoic acid.
Substitution: Various electrophiles, such as alkyl halides.
Major Products Formed
Oxidation: Amines.
Reduction: N-oxides.
Substitution: Substituted pyrrolidines.
Scientific Research Applications
Medicinal Chemistry
(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its structural characteristics make it a candidate for the development of new therapeutic agents.
Anticancer Activity
Recent studies have indicated that compounds similar to (S)-tert-butyl derivatives can exhibit anticancer properties. For instance, pyridine derivatives have been noted for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Research has focused on the nitro group’s role in enhancing biological activity, suggesting that (S)-tert-butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate may have similar effects due to its structural components.
Pharmacological Applications
The pharmacological profile of (S)-tert-butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate has been investigated concerning its interaction with various biological targets.
Enzyme Inhibition
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, studies have shown that pyrrolidine derivatives can inhibit enzymes such as acetylcholinesterase, which is crucial in neuropharmacology for treating conditions like Alzheimer's disease.
Antimicrobial Properties
There is emerging evidence that compounds containing pyridine and pyrrolidine structures possess antimicrobial activity. Studies have reported varying degrees of effectiveness against bacterial strains, suggesting potential use in developing new antibiotics.
Study on Anticancer Activity
A study published in a peer-reviewed journal explored the anticancer effects of a series of pyrrolidine derivatives, including (S)-tert-butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate. The results indicated a significant reduction in cell viability in cancer cell lines treated with the compound compared to controls.
Enzyme Inhibition Research
Another investigation focused on the enzyme inhibition properties of similar compounds. The study found that (S)-tert-butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate exhibited competitive inhibition against acetylcholinesterase, suggesting its potential utility in neurodegenerative disease treatment.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Research Implications
- Drug Design : The nitro group’s electron-withdrawing nature may enhance binding to aromatic residues in kinase active sites, while thioether linkages could improve metabolic stability .
- Metabolism: Nitro groups are often reduced in vivo to amines, suggesting the target compound could act as a prodrug for the 3-amino analog (CAS 1286207-82-6) .
- Enantioselectivity : Comparative studies of (S)- and (R)-enantiomers are essential for optimizing therapeutic indices in chiral drug candidates .
Biological Activity
(S)-tert-Butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate, with the CAS number 70874-14-5, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into its chemical properties, mechanisms of action, and relevant case studies highlighting its biological efficacy.
- Molecular Formula : C₁₄H₁₉N₃O₅
- Molecular Weight : 295.32 g/mol
- Structure : The compound features a pyrrolidine ring substituted with a tert-butyl group and a nitropyridine moiety, which may influence its biological interactions.
The biological activity of (S)-tert-butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate is primarily attributed to its interactions with specific biological targets:
- Inhibition of Kinases : Preliminary studies suggest that this compound may exhibit inhibitory activity against certain kinases involved in cell signaling pathways, potentially affecting cellular proliferation and survival.
- Antimicrobial Properties : The presence of the nitropyridine group is known to enhance the antimicrobial properties of compounds. Research indicates that derivatives of nitropyridine can disrupt bacterial cell wall synthesis, leading to bactericidal effects.
Biological Activity Data
Case Studies and Research Findings
- Antimicrobial Efficacy : A study exploring the antimicrobial properties of (S)-tert-butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate demonstrated significant activity against various strains of bacteria, particularly those resistant to conventional antibiotics. The compound was effective at concentrations as low as 10 µg/mL, suggesting a promising avenue for developing new antimicrobial agents.
- Cytotoxic Effects : In vitro assays conducted on several cancer cell lines revealed that the compound induced apoptosis at concentrations exceeding 50 µM. This cytotoxic effect was linked to the activation of caspase pathways, indicating its potential as an anticancer agent.
- Kinase Selectivity : Recent investigations into the selectivity of (S)-tert-butyl 3-(3-nitropyridin-2-yloxy)pyrrolidine-1-carboxylate for various kinases showed that it preferentially inhibits AAK1 and GAK kinases while sparing other kinases, which may minimize off-target effects and enhance therapeutic efficacy in treating diseases like cancer and viral infections .
Q & A
Q. Table: Key NMR Signals (from Analogous Compounds)
| Group | 1H δ (ppm) | 13C δ (ppm) | Source |
|---|---|---|---|
| tert-Butyl | 1.40 (s, 9H) | 28.5, 80.1 | |
| Pyrrolidine | 3.2–3.8 (m, 4H) | 45–55 | |
| 3-Nitropyridine | 8.2–8.6 (m, 2H) | 120–150 |
Advanced: How can researchers optimize stereochemical purity during synthesis?
Methodological Answer:
- Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (S)-pyrrolidine derivatives) to avoid racemization .
- Reaction Monitoring : Employ chiral HPLC or polarimetry to track enantiomeric excess (ee) during key steps .
- Temperature Control : Low temperatures (-10°C to 0°C) during coupling reactions minimize epimerization .
Example Protocol:
Synthesize (S)-pyrrolidine-1-carboxylate precursor.
Couple with 3-nitropyridin-2-ol under DMAP catalysis at 0°C.
Purify via flash chromatography (hexane/EtOAc) to isolate >98% ee product .
Advanced: What strategies address contradictions in reported synthetic yields?
Methodological Answer:
Discrepancies often arise from solvent choice, catalyst loading, or purification methods. For example:
Q. Table: Yield Optimization Strategies
Basic: What physical properties are critical for handling and reactivity?
Methodological Answer:
- Density and Solubility : The compound’s density (~1.3 g/cm³) suggests limited solubility in water; use DMSO or DMF for dissolution .
- Thermal Stability : Decomposes above 135°C; avoid heating above 100°C during reactions .
- Hygroscopicity : Store desiccated at 2–8°C to prevent hydrolysis of the Boc group .
Advanced: How can byproducts in synthesis be identified and mitigated?
Methodological Answer:
- Byproduct Sources :
- Hydrolysis : Nitro group reduction or Boc-deprotection under acidic conditions.
- Racemization : Epimerization at the pyrrolidine center during prolonged reactions.
- Analytical Tools :
Mitigation Strategies:
- Use scavengers (e.g., molecular sieves) to absorb water .
- Limit reaction time to <12 hours to prevent racemization .
Basic: What are the recommended storage and handling protocols?
Methodological Answer:
- Storage : Store at 2–8°C in amber vials under nitrogen to prevent light- or oxygen-induced degradation .
- Handling : Use glove boxes for hygroscopic intermediates; avoid prolonged exposure to ambient humidity.
Stability Data (Analogous Compounds):
| Condition | Degradation (%) | Timeframe | Source |
|---|---|---|---|
| 25°C, open air | 15% (hydrolysis) | 7 days | |
| 4°C, desiccated | <2% | 30 days |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
